![molecular formula C10H17Cl4NO2S2 B14458914 1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide CAS No. 66210-86-4](/img/structure/B14458914.png)
1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide is a chemical compound characterized by its unique structure, which includes a cyclooctyl group, a trichloromethylsulfanyl group, and a methanesulfonamide group. This compound is part of the broader class of organochlorine compounds and sulfonamides, known for their diverse applications in various fields of science and industry.
Métodos De Preparación
The synthesis of 1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the cyclooctylamine precursor. The synthetic route may include:
Alkylation: Cyclooctylamine is alkylated with a suitable chlorinating agent to introduce the chloro group.
Sulfonation: The intermediate is then reacted with methanesulfonyl chloride to form the methanesulfonamide group.
Thioether Formation: Finally, the trichloromethylsulfanyl group is introduced through a nucleophilic substitution reaction using trichloromethylthiol as the reagent.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new organochlorine compounds and sulfonamides.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfonamide group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The trichloromethylsulfanyl group may also interact with thiol groups in proteins, affecting their function and stability.
Comparación Con Compuestos Similares
1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide can be compared with other similar compounds, such as:
N-Phenyl-bis(trifluoromethanesulfonimide): This compound also contains a sulfonamide group but differs in its fluorinated structure, leading to different chemical properties and applications.
Methanesulfonamide derivatives: These compounds share the methanesulfonamide group but vary in their substituents, affecting their reactivity and use in synthesis.
Cyclooctylamine derivatives: Compounds with the cyclooctylamine structure but different functional groups can be used to study the effects of structural changes on biological activity.
Propiedades
Número CAS |
66210-86-4 |
|---|---|
Fórmula molecular |
C10H17Cl4NO2S2 |
Peso molecular |
389.2 g/mol |
Nombre IUPAC |
1-chloro-N-cyclooctyl-N-(trichloromethylsulfanyl)methanesulfonamide |
InChI |
InChI=1S/C10H17Cl4NO2S2/c11-8-19(16,17)15(18-10(12,13)14)9-6-4-2-1-3-5-7-9/h9H,1-8H2 |
Clave InChI |
FBPMWHDPZIVVLX-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)N(SC(Cl)(Cl)Cl)S(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile](/img/structure/B14458841.png)
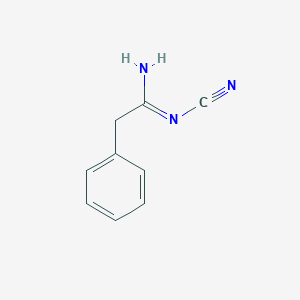
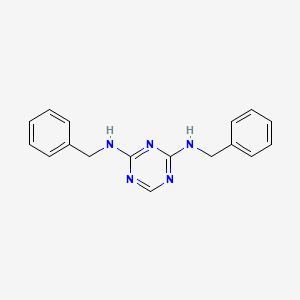
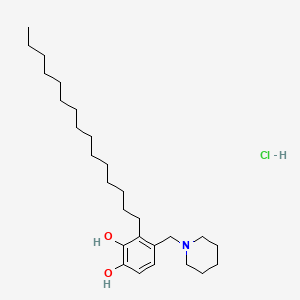
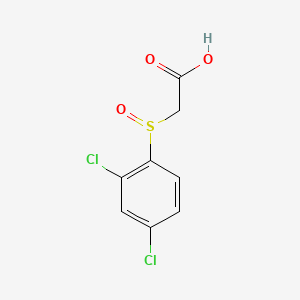

![Methanesulfonic acid, [(4-methylphenyl)amino]-](/img/structure/B14458879.png)
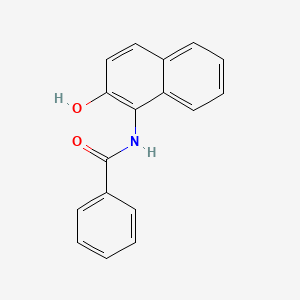
![Benzene, [(1-chlorobutyl)thio]-](/img/structure/B14458890.png)

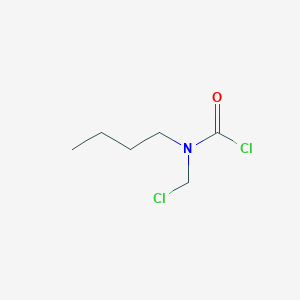
![Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14458904.png)

